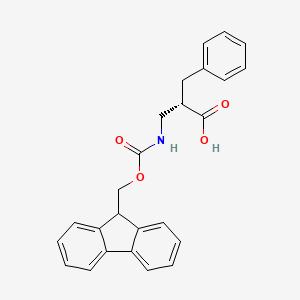

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid (CAS: 203854-62-0), also known as (S)-Fmoc-β²-homophenylalanine, is a non-natural amino acid derivative widely employed in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . Its molecular formula is C₂₅H₂₃NO₄ (MW: 401.46), and it features a benzyl side chain attached to the β-carbon of the propanoic acid backbone. This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies and its role in introducing hydrophobic motifs into peptides .

Properties

IUPAC Name |

(2S)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMKXKRMTSBQFS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514195 | |

| Record name | (2S)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-62-0 | |

| Record name | (2S)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Fmoc group removal using piperidine in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid is extensively used in scientific research, particularly in:

Chemistry: As a protecting group in peptide synthesis, facilitating the formation of amide bonds without interfering with other functional groups.

Biology: In the synthesis of peptides and proteins for studying biological processes and developing therapeutic agents.

Medicine: Used in the development of peptide-based drugs and as a building block in the synthesis of complex molecules.

Industry: Employed in the production of pharmaceuticals and fine chemicals, where precise control over molecular structure is crucial.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions. This selective protection and deprotection mechanism is essential for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related Fmoc-protected amino acids, emphasizing substituent effects, physicochemical properties, and applications.

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs

Key Observations:

The 6-chloroindole derivative (CAS 908847-42-7) introduces a bulky, planar aromatic system, which may hinder coupling efficiency but enhance π-π interactions in peptide-target binding .

Electronic Effects :

- Fluorine in the 4-fluorobenzyl analog (CAS 1260601-29-3) enhances electronegativity, improving stability against metabolic degradation in drug discovery applications .

- The trifluoromethyl group in CAS 908847-42-7 provides strong electron-withdrawing effects, altering reactivity in amide bond formation .

Heterocyclic Modifications :

- The thiophene analog (CAS 186320-06-9) introduces a sulfur atom, which may reduce solubility in aqueous systems but increase resistance to oxidation .

Key Insights:

- Purity : Commercial analogs like the o-tolyl variant achieve >99% purity, critical for minimizing side reactions in SPPS .

- Solubility : Most analogs dissolve in polar aprotic solvents (e.g., DMF), but bulky substituents (e.g., indole) may require sonication or heating .

- Hazards : Common hazards include skin/eye irritation (H315, H319) and acute toxicity (H302), necessitating proper handling .

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid, commonly referred to as Fmoc-amino acid derivatives, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and has implications for various pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 401.45 g/mol. The structure includes a fluorenyl group, which is known for its role in enhancing the lipophilicity and bioactivity of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 401.45 g/mol |

| CAS Number | 77128-73-5 |

Antimicrobial Properties

Research indicates that fluorenone derivatives exhibit significant antimicrobial activity. A study involving various derivatives of fluorenone showed that modifications to the aryl moiety can enhance the spectrum and intensity of their inhibitory effects against both Gram-positive and Gram-negative bacteria. The electron-withdrawing properties of substituents, such as chlorine atoms, were found to increase antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Fluorenone derivatives have also demonstrated promising anticancer properties. A series of studies highlighted that certain compounds within this class act as type I topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. The introduction of linear alkyl chains was shown to improve antiproliferative activity compared to branched or bulky groups .

The biological mechanisms underlying the activity of Fmoc derivatives often involve interaction with cellular targets that modulate signaling pathways or inhibit essential enzymes. For instance, some fluorenone derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Studies

- Antimicrobial Efficacy : In one study, new O-aryl-carbamoyl-oxymino-fluorene derivatives were synthesized and tested against bacterial strains such as Bacillus anthracis and Pseudomonas aeruginosa. Results indicated that specific structural modifications led to lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial efficacy .

- Antitumor Activity : Another investigation focused on a series of 2,7-diamidofluorenones which exhibited significant cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development into effective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.